molecular formula C13H12N4OS B2629577 N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1170655-28-3

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2629577
CAS No.: 1170655-28-3
M. Wt: 272.33
InChI Key: OCHRYQYASBIMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a synthetic chemical hybrid incorporating two pharmacologically significant moieties: a 1,3-dimethyl-1H-pyrazole and a benzo[d]thiazole. This molecular architecture is of high interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Extensive scientific literature has established that both the pyrazole and benzothiazole nuclei are privileged scaffolds in oncology research . Pyrazole derivatives are recognized for their diverse biological activities, including pronounced anti-proliferative effects against various cancer cell lines . Similarly, benzothiazole analogues have demonstrated remarkable and selective antitumor properties, making them a promising focus for the synthesis of new investigative compounds . The strategic combination of these two nuclei into a single molecule, as seen in this carboxamide, is a validated research approach aimed at enhancing cytotoxic potency and apoptosis-promoting effects . Related hybrid compounds have shown promising activity in vitro anti-proliferative assays against challenging cancer models, such as the triple-negative breast cancer cell line MDA-MB-231, with efficacy comparable to established chemotherapeutic agents . The primary research value of this compound lies in its potential as a lead structure or biological probe for studying apoptosis pathways and evaluating new therapeutic strategies for cancer. It is intended for use in non-clinical laboratory research only.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-12(17(2)16-8)15-13(18)9-3-4-10-11(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHRYQYASBIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the thiazole ring with the amine derivative of the pyrazole ring in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution can be achieved using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as N-oxide.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired functionalities.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reported EC50/IC50
This compound 316.4 Benzo[d]thiazole 1,3-Dimethylpyrazole, carboxamide Not reported
Elexacaftor (VX-445) 625.6 Dihydroquinazoline Trifluoromethyl, sulfonamide 5 nM (CFTR)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 275.3 Pyridinyl-thiazole Methyl, carboxamide 0.1–5 µM (Kinase)
5-(4-Chloro-phenyl)-thiadiazin-2-yl-amide 452.9 Thiadiazine Chlorophenyl, pyrazole-carboxamide 8–16 µg/mL (MIC)

Discussion of Key Findings

  • Synthetic Feasibility : The compound’s synthesis via carboxamide coupling (EDC/HOBt) achieves high yields (~85%), outperforming sulfonamide-linked derivatives like elexacaftor, which require multi-step functionalization .
  • Limitations : The absence of electron-withdrawing or bulky substituents may limit metabolic stability compared to CFTR modulators like elexacaftor .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide, and how can reaction yields be improved?

Methodological Answer:
The compound is typically synthesized via coupling reactions between substituted pyrazole and benzothiazole precursors. For example:

  • Step 1: React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in DMF using K₂CO₃ as a base (room temperature, 12–24 hours) .
  • Step 2: Optimize purification using column chromatography (e.g., dichloromethane/methanol 20:1) to isolate the product.
  • Yield Enhancement: Use a 10–20% molar excess of the alkyl halide and monitor reaction progress via TLC or HPLC. Microwave-assisted synthesis may reduce reaction time and improve yield .

How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., pyrazole protons at δ 3.4–3.55 ppm, benzothiazole carbons at δ 120–160 ppm) .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-resolution data (≤ 1.0 Å) and validate using R-factors (e.g., R₁ < 0.05) .
  • HRMS: Confirm molecular weight with a deviation < 2 ppm .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. To address this:

  • Standardize Assays: Use consistent cell lines (e.g., K562 for leukemia) and controls (e.g., BMS-354825 for kinase inhibition) .
  • SAR Analysis: Compare activity of analogs (e.g., substitution at the pyrazole or benzothiazole moiety) to identify critical functional groups .
  • Meta-Analysis: Cross-reference datasets from peer-reviewed studies (e.g., IC₅₀ values in DNA gyrase inhibition assays) .

What strategies are effective for improving the compound’s efficacy against drug-resistant pathogens?

Methodological Answer:
Focus on structural modifications and combination therapies:

  • Modify the Benzothiazole Core: Introduce electron-withdrawing groups (e.g., Br or Cl) at position 4 to enhance DNA gyrase binding .
  • Siderophore Conjugates: Attach iron-chelating groups (e.g., hydroxypyridinone) to exploit bacterial iron uptake systems .
  • Synergistic Screens: Test combinations with β-lactam antibiotics to bypass resistance mechanisms .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:
Use in silico tools to predict ADMET profiles:

  • Molecular Docking: Identify binding interactions with targets like pteridine reductase-1 (PTR1) using AutoDock Vina .
  • QSAR Models: Train models on datasets of benzothiazole derivatives to predict logP, solubility, and metabolic stability .
  • MD Simulations: Simulate compound behavior in lipid bilayers to assess membrane permeability .

Data Contradiction & Validation

How should researchers address inconsistencies in reported synthesis yields?

Methodological Answer:
Re-evaluate experimental parameters:

  • Reagent Purity: Ensure alkyl halides and bases (e.g., K₂CO₃) are anhydrous .
  • Temperature Control: Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture .
  • Scale-Up Validation: Compare yields across small-scale (1 mmol) and pilot-scale (10 mmol) syntheses .

Structural & Mechanistic Studies

What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:
Combine biophysical and cellular assays:

  • Crystallographic Studies: Co-crystallize the compound with Abl/Src kinases to identify binding motifs (e.g., DFG-in/out conformations) .
  • Kinase Profiling: Use panels of 50+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.